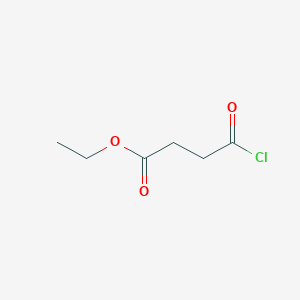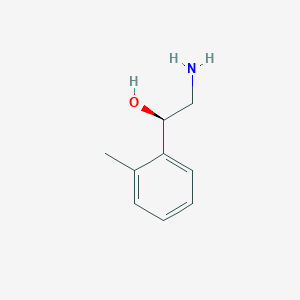
(1R)-2-amino-1-(2-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-(2-methylphenyl)ethanol, also known as dexmedetomidine, is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is commonly used as a sedative, analgesic, and anesthetic agent in clinical settings. Dexmedetomidine has gained significant attention in scientific research due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
Dexmedetomidine acts as an agonist at the alpha-2 adrenergic receptor, which is located in the central nervous system. Activation of this receptor results in the inhibition of norepinephrine release, leading to sedation and analgesia. Dexmedetomidine also has sympatholytic effects, resulting in a decrease in heart rate and blood pressure. It has been shown to have a selective effect on the alpha-2A subtype of the receptor, which is responsible for its sedative and analgesic properties.
Biochemische Und Physiologische Effekte
Dexmedetomidine has a number of biochemical and physiological effects, including sedation, analgesia, anxiolysis, and sympatholysis. It has been shown to have a minimal effect on respiratory function, making it a safe agent for use in critically ill patients. Dexmedetomidine has also been shown to have neuroprotective effects, including the prevention of apoptosis and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dexmedetomidine has a number of advantages for use in laboratory experiments. It has a predictable pharmacokinetic profile, allowing for accurate dosing and control of experimental conditions. It also has a wide safety margin, making it a safe agent for use in animal studies. However, (1R)-2-amino-1-(2-methylphenyl)ethanoline can be expensive and may not be readily available in all laboratory settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (1R)-2-amino-1-(2-methylphenyl)ethanoline. One area of interest is the potential use of (1R)-2-amino-1-(2-methylphenyl)ethanoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of new formulations of (1R)-2-amino-1-(2-methylphenyl)ethanoline, such as sustained-release formulations or transdermal patches. Additionally, further research is needed to fully understand the mechanism of action of (1R)-2-amino-1-(2-methylphenyl)ethanoline and its potential therapeutic applications.
Synthesemethoden
Dexmedetomidine is synthesized from 3-(2-methylbenzyl) indole using a multi-step process. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The second step involves the reduction of the ketone group using sodium borohydride, followed by the formation of a Schiff base using formaldehyde. The third step involves the deprotection of the Boc group using trifluoroacetic acid, followed by the reduction of the imine using sodium borohydride. The final step involves the separation of the enantiomers using chiral chromatography, resulting in the isolation of (1R)-2-amino-1-(2-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Dexmedetomidine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have sedative, analgesic, and anesthetic properties, making it a useful agent in critical care settings. Dexmedetomidine has also been studied for its potential use in the treatment of pain, anxiety, and depression. In addition, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
114579-92-9 |
|---|---|
Produktname |
(1R)-2-amino-1-(2-methylphenyl)ethanol |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
CZDCJURGLKNBIV-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](CN)O |
SMILES |
CC1=CC=CC=C1C(CN)O |
Kanonische SMILES |
CC1=CC=CC=C1C(CN)O |
Synonyme |
Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




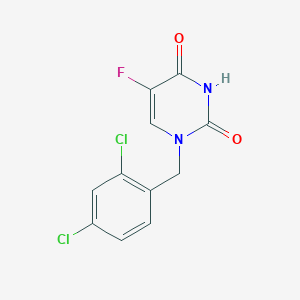
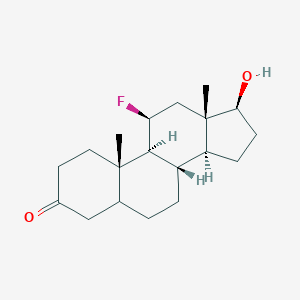
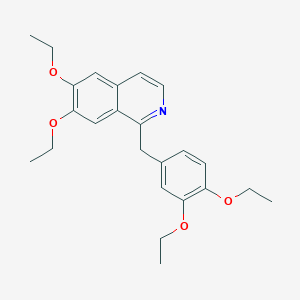
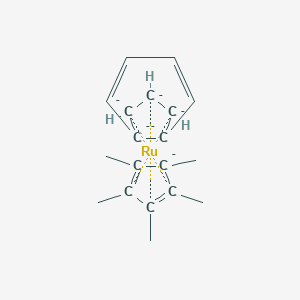
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
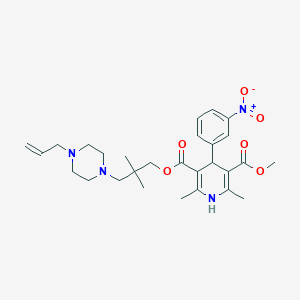
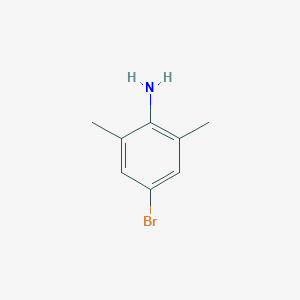
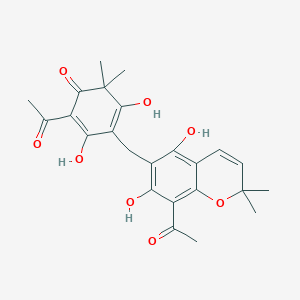
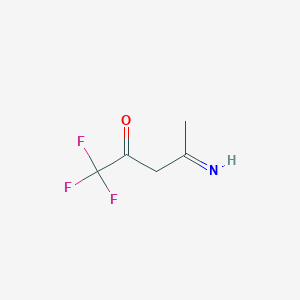
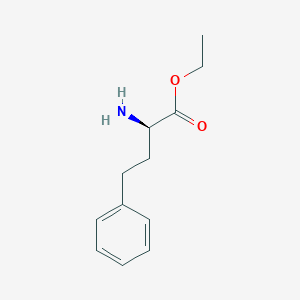
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
